Cas no 930-36-9 (1-methyl-1H-pyrazole)

1-methyl-1H-pyrazole structure
1-methyl-1H-pyrazole structure
Nome do Produto:1-methyl-1H-pyrazole
N.o CAS:930-36-9
MF:C4H6N2
MW:82.1038403511047
MDL:MFCD00144943
CID:40286
PubChem ID:87572949

1-methyl-1H-pyrazole Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Methylpyrazole
    • 1-METHYL-1H-PYRAZOLE
    • AKOS PAO-1140
    • N-METHYLPYRAZOLE
    • TRIS-1-PYRAZOLYLMETHANE
    • 1H-Pyrazole, 1-methyl-
    • methylpyrazole
    • Pyrazole, 1-methyl-
    • 1H-Pyrazole,1-methyl
    • 1-Methylpyrazol
    • 1-METHYL-PYRAZOLE
    • 1-METHYLPYRAZOLE FOR SYNTHESIS
    • 1-METHYPYRAZOLE
    • Pyrazole,1-methyl
    • Pyrazole, 1-methyl- (6CI,7CI,8CI)
    • Methylpyrazole,98%
    • 1-Methyl-1H-pyrazole (ACI)
    • Pyrazole, 1-methyl- (6CI, 7CI, 8CI)
    • M0969
    • n-methyl pyrazole
    • AKOS002657038
    • 930-36-9
    • DB-031968
    • Z336081430
    • 1-methyl pyrazole
    • 1-Methyl-1H-pyrazole #
    • 1-Methylpyrazole, >=99.0% (GC)
    • EN300-36197
    • CS-W023191
    • AC-4832
    • F2169-0979
    • MFCD00144943
    • STK503164
    • CHEBI:59025
    • Q-101211
    • MS-1808
    • DTXSID40239231
    • NS00039518
    • Q27126402
    • InChI=1/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H
    • BCP23265
    • ALBB-004426
    • PB33818
    • 1-methyl-1H-pyrazole
    • MDL: MFCD00144943
    • Inchi: 1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3
    • Chave InChI: UQFQONCQIQEYPJ-UHFFFAOYSA-N
    • SMILES: N1N(C)C=CC=1
    • BRN: 105207

Propriedades Computadas

  • Massa Exacta: 82.05310
  • Massa monoisotópica: 82.053
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 6
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 44.8
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: nothing
  • Superfície polar topológica: 17.8A^2

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 0.988 g/mL at 20 °C(lit.)
  • Ponto de Fusão: 36.5°C (estimate)
  • Ponto de ebulição: 127°C
  • Ponto de Flash: Fahrenheit: 96.8 ° f < br / > Celsius: 36 ° C < br / >
  • Índice de Refracção: n20/D 1.477
  • PSA: 17.82000
  • LogP: 0.42010
  • Pressão de vapor: No data available
  • Solubilidade: Not determined

1-methyl-1H-pyrazole Informações de segurança

  • Símbolo: GHS02 GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H226,H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:UN 1993 3/PG 3
  • WGK Alemanha:3
  • Código da categoria de perigo: 10-36/37/38
  • Instrução de Segurança: S26-S37/39-S16
  • CÓDIGOS DA MARCA F FLUKA:10
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R10; R36/37/38
  • Classe de Perigo:3
  • PackingGroup:III
  • Grupo de Embalagem:III
  • Termo de segurança:3
  • Condição de armazenamento:Store at 4 ° C, better storage at -4 ° C

1-methyl-1H-pyrazole Dados aduaneiros

  • CÓDIGO SH:2933199090
  • Dados aduaneiros:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-methyl-1H-pyrazole Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-36197-2.5g
1-methyl-1H-pyrazole
930-36-9 95.0%
2.5g
$27.0 2025-03-18
Enamine
EN300-36197-50.0g
1-methyl-1H-pyrazole
930-36-9 95.0%
50.0g
$51.0 2025-03-18
Key Organics Ltd
MS-1808-1MG
1-methyl-1H-pyrazole
930-36-9 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
MS-1808-20MG
1-methyl-1H-pyrazole
930-36-9 >90%
20mg
£76.00 2023-04-19
Apollo Scientific
OR110194-10g
1-Methyl-1H-pyrazole
930-36-9
10g
£80.00 2023-09-02
TRC
M330330-10000mg
1-Methylpyrazole
930-36-9
10g
$ 155.00 2023-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M68580-500g
1-Methylpyrazole
930-36-9 98%
500g
¥1122.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M68580-100g
1-Methylpyrazole
930-36-9 98%
100g
¥281.0 2022-04-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M107967-5g
1-methyl-1H-pyrazole
930-36-9 98%
5g
¥30.90 2023-09-02
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY005877-25g
1-Methylpyrazole
930-36-9 ≥98%
25g
¥42.00 2024-07-09

1-methyl-1H-pyrazole Método de produção

Synthetic Routes 1

Condições de reacção
Referência
Amination of isomeric bromo-1-methylnitropyrazoles
Perevalov, V. P.; Baryshnenkova, L. I.; Andreeva, M. A.; Manaev, Yu. A.; Denisova, I. A.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1983, (12), 1672-5

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
Referência
Reissert compound formation with fused five-membered ring heterocycles
Uff, Barrie C.; Ho, Yee Ping; Brown, David S.; Fisher, Ian; Popp, Frank D.; et al, Journal of Chemical Research, 1989, (11), 346-7

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Ammonia borane Catalysts: Palladium ,  Ruthenium (graphene oxide-supported) ,  Graphene (oxide) Solvents: Methanol ;  1.5 h, rt
Referência
Highly efficient and monodisperse graphene oxide furnished Ru/Pd nanoparticles for the dehalogenation of aryl halides via ammonia borane
Goeksu, Haydar; Yildiz, Yunus; Celik, Betuel; Yazici, Melike; Kilbas, Benan; et al, ChemistrySelect, 2016, 1(5), 953-958

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Water ;  < 30 °C
1.2 70 min, < 37 °C; 37 °C → rt; 2 h, rt
Referência
An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings
Mullens, Peter R., Tetrahedron Letters, 2009, 50(49), 6783-6786

Synthetic Routes 5

Condições de reacção
1.1 3 h, 100 °C
Referência
Synthesis of pinacol 1-methyl-1H-pyrazole-5-boronate
Zhang, Yu-juan; Xing, Lei; Chen, Guo-liang, Jingxi Huagong Zhongjianti, 2013, 43(6), 27-28

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Alumina ,  Phosphoric acid
Referência
Process and catalysts for the preparation of N-substituted pyrazoles by alkylation of pyrazoles with alcohols or ethers
, European Patent Organization, , ,

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Palladium (aluminum hydroxide oxide-supported) ,  Aluminum hydroxide oxide (complex with palladium) Solvents: Methanol ,  Water ;  1.5 h, rt
Referência
A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd/AlO(OH) nanoparticles and sodium borohydride
Kara, Belguzar Yasemin; Yazici, Melike; Kilbas, Benan; Goksu, Haydar, Tetrahedron, 2016, 72(39), 5898-5902

Synthetic Routes 8

Condições de reacção
1.1 rt → 170 °C
1.2 8 h, 170 °C
Referência
N-Methylation of nitrogen-containing heterocycles with dimethyl carbonate
Ouk, Samedy; Thiebaud, Sophie; Borredon, Elisabeth; Chabaud, Bernard, Synthetic Communications, 2005, 35(23), 3021-3026

Synthetic Routes 9

Condições de reacção
Referência
Flash vacuum pyrolysis of bis- and tris(pyrazol-1-yl)methane. A radical reaction
Perez, Jorge D.; et al, Tetrahedron, 1988, 44(20), 6429-34

Synthetic Routes 10

Condições de reacção
1.1 140 °C
1.2 8 h, 140 °C
Referência
Process for the monomethylation of nitrogen containing heterocycles with dimethyl carbonate
, European Patent Organization, , ,

Synthetic Routes 11

Condições de reacção
Referência
Esters of phosphorus oxy-acids as alkylating agents. II. N-Alkylation of imidazole and related heterocyclic compounds with trialkyl phosphates
Yamauchi, Kiyoshi; Kinoshita, Masayoshi, Journal of the Chemical Society, 1973, (21), 2506-8

Synthetic Routes 12

Condições de reacção
Referência
Trimethylselenonium hydroxide: a new methylating agent
Yamauchi, Kiyoshi; Nakamura, Kazue; Kinoshita, Masayoshi, Tetrahedron Letters, 1979, (20), 1787-90

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Dicyclohexano-18-crown-6 Solvents: Ethanol ,  Water
1.2 Solvents: Diethyl ether
Referência
N-Alkylation of pyrazole in the presence of crown compounds
Gorodnyuk, V. P.; Grigorash, R. Ya.; Chuprin, G. N.; Zlotskii, S. S.; Kotlyar, S. A.; et al, Bashkirskii Khimicheskii Zhurnal, 2001, 8(1), 3-4

Synthetic Routes 14

Condições de reacção
1.1 Solvents: Dimethylformamide ;  rt; 4 h, 90 °C
Referência
Alkylation method of nitrogen-containing hydrogen compound and its application
, China, , ,

Synthetic Routes 15

Condições de reacção
Referência
Esters of phosphorus oxy acids as alkylating agents. IV. N-Alkylation of imidazole and its analogs with alkyl esters of phosphonic and phosphinic acids
Hayashi, Masahiro; Yamauchi, Kiyoshi; Kinoshita, Masayoshi, Bulletin of the Chemical Society of Japan, 1976, 49(1), 283-4

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  rt → 50 °C; 90 h, 50 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  50 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referência
Two-stage Sonogashira coupling method in the synthesis of auxin active acetylenes
Craig, G. Wayne; Eberle, Martin; Irminger, Bruno; Schuckenbohmer, Anegret; Laime, Yvette; et al, Heterocycles, 2007, 71(9), 1967-1974

Synthetic Routes 17

Condições de reacção
Referência
N-alkylation of nitrogen heterocyclic compounds with dialkyl phosphites
Hayashi, Masahiro; Yamauchi, Kiyoshi; Kinoshita, Masayoshi, Bulletin of the Chemical Society of Japan, 1977, 50(6), 1510-12

Synthetic Routes 18

Condições de reacção
Referência
The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatom
Rickborn, Bruce, Organic Reactions (Hoboken, 1998, 53,

Synthetic Routes 19

Condições de reacção
Referência
Method of N-alkylation of pyrazole
, European Patent Organization, , ,

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
Referência
Preparation of pyrazoles by treatment of 1,3-dicarbonyl compound bisacetals with hydrazines under simultaneous separation of resulting hydroxy compound by distillation and chemical reprocessing of the organic-aqueous phase
, Germany, , ,

Synthetic Routes 21

Condições de reacção
1.1 Solvents: Dimethylformamide ;  4 h, 90 °C
Referência
N-alkylation of N-H compounds in N, N-dimethylformamide dialkyl acetal
Zhao, Hui; Zhu, Xiaoyun; Hu, Xiaoxia; Liu, Yan-ge; Tang, Chunlei; et al, Youji Huaxue, 2019, 39(2), 434-442

Synthetic Routes 22

Condições de reacção
Referência
Flash vacuum pyrolysis of bis- and tris(pyrazol-1-yl)methane. A radical reaction
Perez, Jorge D.; et al, Tetrahedron, 1988, 44(20), 6429-34

1-methyl-1H-pyrazole Raw materials

1-methyl-1H-pyrazole Preparation Products

1-methyl-1H-pyrazole Literatura Relacionada

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